molecular formula C20H23N5O6 B11457746 2-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione

2-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione

Cat. No.: B11457746
M. Wt: 429.4 g/mol
InChI Key: VFVXJRMKOGZAQP-UHFFFAOYSA-N
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Description

2-(2-{1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}-2-OXOETHYL)-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE typically involves multiple steps, starting from commercially available reagents. The key steps include the formation of the spirocyclic core and the subsequent functionalization of the imidazole and triazole rings. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of certain atoms within the molecule.

    Substitution: Various substitution reactions can occur, particularly on the aromatic ring and the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure.

    2-chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one: Another compound with comparable structural features.

Uniqueness

2-(2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}-2-OXOETHYL)-6-(4-METHOXYPHENYL)-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOLE-3,5-DIONE stands out due to its unique combination of functional groups and structural motifs, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H23N5O6

Molecular Weight

429.4 g/mol

IUPAC Name

2-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-6-(4-methoxyphenyl)-7H-imidazo[5,1-c][1,2,4]triazole-3,5-dione

InChI

InChI=1S/C20H23N5O6/c1-29-15-4-2-14(3-5-15)23-12-16-21-24(19(28)25(16)18(23)27)13-17(26)22-8-6-20(7-9-22)30-10-11-31-20/h2-5H,6-13H2,1H3

InChI Key

VFVXJRMKOGZAQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=NN(C(=O)N3C2=O)CC(=O)N4CCC5(CC4)OCCO5

Origin of Product

United States

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